![molecular formula C12H8N2O4 B6605511 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone CAS No. 2243505-36-2](/img/structure/B6605511.png)
2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone is a heterocyclic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a pyrrolo ring fused to an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable anhydride with a diamine can lead to the formation of the isoindole core, followed by further functionalization to introduce the dimethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological processes and as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: Similar structure but different substitution pattern.
N-Substituted isoindole-1,3(2H)-dione derivatives: Analogous compounds with different functional groups.
Uniqueness
2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone is unique due to its specific substitution pattern and the resulting electronic and steric properties.
Properties
IUPAC Name |
2,7-dimethylpyrrolo[3,4-e]isoindole-1,3,6,8-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c1-13-9(15)5-3-4-6-8(7(5)11(13)17)12(18)14(2)10(6)16/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFSHVDIHWEBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C3=C(C=C2)C(=O)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
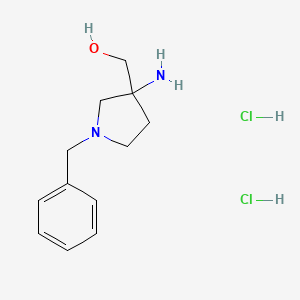
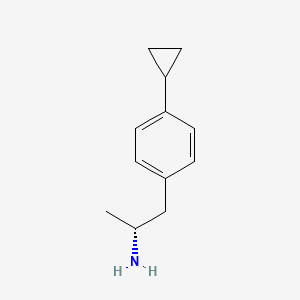
![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)
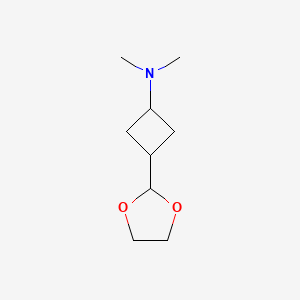
![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride](/img/structure/B6605453.png)
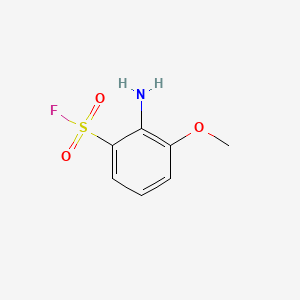
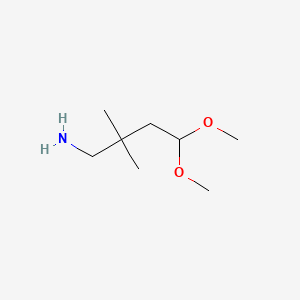
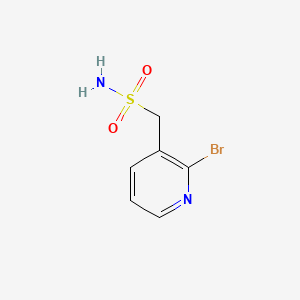
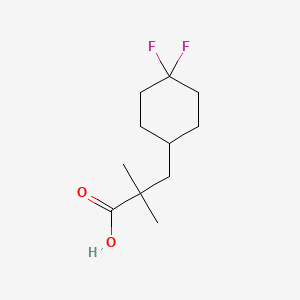
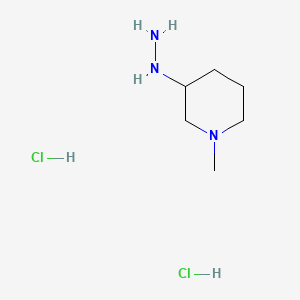
![rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans](/img/structure/B6605522.png)
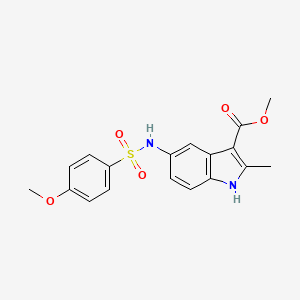
![5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B6605530.png)

